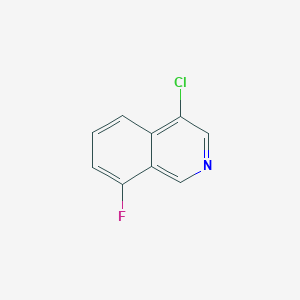

4-Chloro-8-fluoroisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5ClFN |

|---|---|

Molecular Weight |

181.59 g/mol |

IUPAC Name |

4-chloro-8-fluoroisoquinoline |

InChI |

InChI=1S/C9H5ClFN/c10-8-5-12-4-7-6(8)2-1-3-9(7)11/h1-5H |

InChI Key |

MTSQEXIOVBCMEO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)F)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Chloro 8 Fluoroisoquinoline and Its Functionalized Congeners

Strategic Precursor Design and Pathway Elucidation for Isoquinoline (B145761) Construction

The successful synthesis of 4-chloro-8-fluoroisoquinoline hinges on the rational design of its precursors. A key strategy involves the retrosynthetic disconnection of the isoquinoline core to accessible starting materials. For the target molecule, a logical precursor is an appropriately substituted 2-phenylethylamine derivative, which can undergo cyclization to form the isoquinoline skeleton.

A crucial starting material for the construction of the 8-fluoro-substituted benzene (B151609) ring of the isoquinoline is a 3-fluorophenyl derivative. For instance, N-[2-(3-Fluorophenyl)ethyl]-2,2-dimethylpropanamide can be synthesized by the acylation of 2-(3-fluorophenyl)ethylamine with pivaloyl chloride. This precursor contains the necessary fluorine atom at the desired position and a side chain amenable to cyclization. The choice of the protecting group on the amine is critical for directing subsequent reactions and ensuring stability during the synthetic sequence.

The following table outlines a typical precursor synthesis:

| Precursor Name | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

| N-[2-(3-Fluorophenyl)ethyl]-2,2-dimethylpropanamide | 2-(3-Fluorophenyl)ethylamine, Pivaloyl chloride | Triethylamine, Dichloromethane (B109758), 0 °C to room temperature | 93 | nih.gov |

Regioselective Isoquinoline Core Formation Techniques

The formation of the isoquinoline core with the desired substitution pattern is a critical step that can be achieved through various cyclization reactions. The choice of method depends on the desired substitution pattern and the nature of the precursor.

Cyclization Reactions for Annulation of the Isoquinoline Scaffold

Several classical and modern cyclization reactions are employed for the construction of the isoquinoline scaffold. These include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. niscpr.res.innih.govniscpr.res.inresearchgate.netscirp.org

The Bischler-Napieralski reaction involves the cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to yield 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinoline. niscpr.res.inscirp.orgorganic-chemistry.org The reaction proceeds via an intramolecular electrophilic aromatic substitution, and the regioselectivity is influenced by the electronic nature of the substituents on the aromatic ring. organic-chemistry.org

The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which can then be oxidized to the isoquinoline. This reaction is particularly useful for the synthesis of 1-substituted isoquinolines.

The Pomeranz-Fritsch reaction provides a route to isoquinolines from benzaldehydes and aminoacetaldehyde diethyl acetals. nih.govniscpr.res.in This acid-catalyzed cyclization offers access to isoquinolines that may be difficult to prepare by other methods. niscpr.res.in

A highly effective modern approach for the regioselective synthesis of 8-substituted isoquinolines is directed ortho-metalation (DoM) . researchgate.netorganic-chemistry.org This strategy utilizes a directing group on the precursor to facilitate deprotonation at the adjacent ortho position by a strong base, followed by reaction with an electrophile to induce cyclization. For the synthesis of 8-fluoroisoquinoline (B92601), the fluorine atom itself can act as a directing group in a lithiation reaction. A detailed procedure for the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) hydrochloride hydrate (B1144303) has been reported, starting from N-[2-(3-fluorophenyl)ethyl]-2,2-dimethylpropanamide. nih.gov This intermediate can then be oxidized to 8-fluoroisoquinoline.

| Reaction | Precursor Type | Key Reagents | Product | Reference |

| Bischler-Napieralski | β-arylethylamides | POCl₃, P₂O₅ | 3,4-Dihydroisoquinolines | niscpr.res.inscirp.orgorganic-chemistry.org |

| Pictet-Spengler | β-arylethylamines and carbonyls | Acid catalyst | Tetrahydroisoquinolines | |

| Pomeranz-Fritsch | Benzaldehydes and aminoacetaldehyde acetals | Acid catalyst | Isoquinolines | nih.govniscpr.res.in |

| Directed Ortho-Metalation | N-acylated 2-(3-fluorophenyl)ethylamines | n-Butyllithium, DMF | 8-Fluoro-3,4-dihydroisoquinoline | nih.gov |

Functionalization Approaches to Substituted Isoquinolines

Once the isoquinoline core is formed, further functionalization can be achieved through various substitution reactions. For instance, the introduction of substituents at specific positions can be accomplished via electrophilic or nucleophilic aromatic substitution reactions. The reactivity of the isoquinoline ring is influenced by the nitrogen atom, which deactivates the heterocyclic ring towards electrophilic attack and activates it towards nucleophilic attack.

Precise Halogenation Strategies at Defined Ring Positions (C4 and C8)

The introduction of chlorine and fluorine atoms at specific positions of the isoquinoline ring requires highly regioselective halogenation methods.

Site-Specific Chlorination Methodologies

The introduction of a chlorine atom at the C4 position of the isoquinoline nucleus can be achieved through several strategies.

One direct approach involves the halogenation of isoquinolines via a Boc₂O-mediated dearomatization strategy . This method allows for the direct and site-selective chlorination of isoquinolines at the C4 position in a one-pot sequence involving dearomatization, electrophilic chlorination, and rearomatization. acs.org

Another powerful method is the Vilsmeier-Haack reaction . niscpr.res.in While typically used for formylation, under certain conditions, it can be employed for chlorination. For instance, an isoquinolin-4-one can be treated with a Vilsmeier reagent (e.g., generated from POCl₃ and DMF) to yield the corresponding 4-chloroisoquinoline (B75444). nih.gov The required isoquinolin-4-one precursor can be synthesized from appropriate starting materials.

A classic method for introducing a chlorine atom is the Sandmeyer reaction . wikipedia.org This involves the diazotization of a 4-aminoisoquinoline (B122460) derivative, followed by treatment with a copper(I) chloride solution to yield the 4-chloroisoquinoline. wikipedia.org Therefore, the synthesis of 4-amino-8-fluoroisoquinoline would be a key step in this pathway.

Furthermore, the chlorination of isoquinoline-N-oxides offers another route. Treatment of an isoquinoline-N-oxide with a chlorinating agent such as phosphorus oxychloride can lead to the regioselective introduction of a chlorine atom at the C1 or C4 position, depending on the substitution pattern of the starting material. thieme-connect.de

| Method | Precursor | Key Reagents | Product | Reference |

| Boc₂O-mediated dearomatization | Isoquinoline | Boc₂O, N-Chlorosuccinimide (NCS) | 4-Chloroisoquinoline | acs.org |

| Vilsmeier-Haack Reaction | Isoquinolin-4-one | POCl₃, DMF | 4-Chloroisoquinoline | nih.gov |

| Sandmeyer Reaction | 4-Aminoisoquinoline | NaNO₂, HCl, CuCl | 4-Chloroisoquinoline | wikipedia.org |

| N-Oxide Chlorination | Isoquinoline-N-oxide | POCl₃ | 4-Chloroisoquinoline | thieme-connect.de |

Site-Specific Fluorination Methodologies

The introduction of a fluorine atom at the C8 position is typically achieved during the construction of the isoquinoline precursor, as direct C-H fluorination of the isoquinoline ring at this position is challenging.

As previously mentioned, a key strategy is the use of a starting material already containing the fluorine atom at the desired position, such as a derivative of 3-fluoroaniline (B1664137) or 3-fluorobenzaldehyde. The synthesis of 8-fluoro-3,4-dihydroisoquinoline via directed ortho-lithiation of N-[2-(3-fluorophenyl)ethyl]-2,2-dimethylpropanamide exemplifies this approach. nih.gov The fluorine atom in the precursor directs the lithiation to the adjacent ortho position, enabling the subsequent cyclization to form the 8-fluoroisoquinoline ring system.

Alternatively, nucleophilic aromatic substitution (SNAr) can be employed. For instance, a suitable precursor with a good leaving group at the 8-position (e.g., a nitro or chloro group) could potentially undergo displacement by a fluoride (B91410) source. However, the conditions for such reactions are often harsh and the regioselectivity can be an issue.

A process for the preparation of 4-fluoroisoquinoline (B1268607) has been disclosed which involves the bromination of isoquinoline, followed by ammonolysis to give 4-aminoisoquinoline. Subsequent diazotization and reaction with fluoroboric acid (a Balz-Schiemann type reaction) yields 4-fluoroisoquinoline. quickcompany.in A similar strategy could be envisioned for the synthesis of 8-fluoroisoquinoline starting from 8-aminoisoquinoline.

Selective Reductive Dehalogenation for Analogous Scaffold Synthesis

Selective reductive dehalogenation is a powerful strategy for the synthesis of analogous scaffolds from polyhalogenated precursors like this compound. This process allows for the chemoselective removal of one halogen over another, thereby providing access to a variety of derivatives from a single starting material. The differential reactivity of the C-Cl versus the C-F bond is the key to this selectivity. Generally, the C-Cl bond is more susceptible to reduction than the more robust C-F bond.

Catalytic hydrogenation is a common method for achieving such transformations. The choice of catalyst, solvent, and reaction conditions is crucial for controlling the selectivity. For instance, palladium-on-carbon (Pd/C) is a widely used catalyst for dehalogenation reactions. In the context of this compound, a carefully controlled hydrogenation would be expected to cleave the C-Cl bond, yielding 8-fluoroisoquinoline. This dehalogenation proceeds via oxidative addition of the C-Cl bond to the palladium surface, followed by hydrogenolysis.

While direct studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from related systems. For example, the asymmetric hydrogenation of quinolines and isoquinolines has been achieved using iridium catalysts, where the nitrogen atom is activated with a chloroformate. dicp.ac.cnthieme-connect.de This activation partially disrupts the aromaticity of the heterocyclic ring, facilitating hydrogenation. dicp.ac.cn Such strategies could potentially be adapted for the selective dehalogenation of this compound. The use of chiral reducing agents has also been explored in the context of Bischler-Napieralski synthesis to achieve stereoselective reductions of prochiral 3,4-dihydroisoquinolines. clockss.org

The selective removal of the chlorine atom from this compound to produce 8-fluoroisoquinoline is a valuable transformation. It allows for the synthesis of analogs where the 4-position can be subsequently functionalized via other means, or where the unsubstituted 4-position is the desired final state. This highlights the utility of selective dehalogenation in expanding the molecular diversity accessible from a single, versatile precursor.

Catalytic Systems and Reagents in this compound Synthesis

The synthesis of the isoquinoline core and its subsequent derivatization are heavily reliant on the development of novel catalytic systems and reagents. These modern methods offer significant advantages over classical syntheses like the Bischler-Napieralski or Pictet-Spengler reactions, which often require harsh conditions and have a limited substrate scope. niscpr.res.inresearchgate.net

Transition metal catalysis has revolutionized the synthesis of isoquinolines, enabling the construction of the heterocyclic core and the introduction of functional groups with high efficiency and selectivity. researchgate.netacs.org A variety of metals, including palladium, rhodium, copper, and ruthenium, have been employed in these methodologies.

Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as a powerful tool for the synthesis of substituted isoquinolines. acs.org For instance, the reaction of N-methoxybenzamides with alkynes in the presence of a rhodium catalyst can yield isoquinolones, which can be further converted to isoquinolines. chemistryviews.org Similarly, rhodium-catalyzed oxidative annulation of aryl oximes with propargyl alcohols provides access to functionalized isoquinoline N-oxides. researchgate.net

Palladium catalysis is also widely used, particularly in cross-coupling reactions to form new C-C and C-N bonds. The derivatization of a pre-existing this compound scaffold would likely employ palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, at the 4-position.

Copper-catalyzed reactions have also been developed for the synthesis of isoquinoline derivatives. For example, a copper-catalyzed annulation of ketones with 2-halobenzamides provides a concise route to isoquinolin-1(2H)-ones. nih.gov

The following table summarizes some of the transition metal-catalyzed approaches relevant to isoquinoline synthesis:

| Catalyst System | Reaction Type | Substrates | Products | Reference |

| [CpRhCl₂]₂ / Cu(OAc)₂ | C-H Activation/Annulation | Aryl Ketone O-acetyl Oximes, Internal Alkynes | Substituted Isoquinolines | acs.org |

| Ru(II)/PEG-400 | C-H/N-N Bond Activation | Hydrazones, Alkynes | 1-Phenylisoquinolines | niscpr.res.in |

| Pd(PPh₃)₄ / CuI | Sonogashira Coupling | 6-Iodoquinazoline, Terminal Alkynes | Ethynyl-substituted Quinazolines | nih.gov |

| NiBr₂(dppe) | Annulation | Imines of 2-Iodobenzaldehydes, Alkynes | Substituted Isoquinolines | acs.org |

| [CpRhCl₂]₂ | C-H Activation/Annulation | N-Methoxybenzamides, Vinylene Carbonate | 3,4-Unsubstituted Isoquinolones | chemistryviews.org |

This table presents a selection of transition metal-catalyzed reactions for the synthesis of isoquinoline and related heterocyclic scaffolds.

In recent years, there has been a significant shift towards the development of organocatalytic and metal-free synthetic methods, driven by the desire for more sustainable and cost-effective chemical processes. nih.gov These approaches avoid the use of potentially toxic and expensive transition metals. nih.gov

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has been successfully applied to the synthesis of isoquinoline derivatives. mdpi.com For example, chiral phosphoric acids have been used to catalyze the Pictet-Spengler reaction, yielding axially chiral tetrahydroisoquinolines with excellent enantioselectivities. acs.org This demonstrates the power of organocatalysis in controlling stereochemistry.

Metal-free synthetic routes have also been developed for the construction of the isoquinoline framework. One such method involves the reaction of 2-methyl-arylaldehydes with benzonitriles, promoted by a combination of LiN(SiMe₃)₂ and Cs₂CO₃, to produce 3-aryl isoquinolines. organic-chemistry.org Another metal-free approach reports the construction of aminated isoquinolines from 2-(2-oxo-2-arylethyl)benzonitrile in an aqueous medium, highlighting the potential for green reaction conditions. rsc.org Furthermore, a metal-free, three-component reaction of 2-aryl-N-acryloyl indoles, sulfur dioxide, and aryldiazonium tetrafluoroborates has been developed for the synthesis of sulfonylated indolo[2,1-a]isoquinolines. rsc.org

Sustainable Synthesis Protocols and Green Chemistry Principles in Isoquinoline Production

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like isoquinolines, aiming to reduce the environmental impact of chemical processes. tandfonline.com This involves the use of renewable resources, the design of atom-economical reactions, and the avoidance of hazardous solvents and reagents.

A notable example of a green synthesis of isoquinolines involves the use of a Ru(II)/PEG-400 catalyst system. niscpr.res.in This reaction utilizes a biodegradable solvent, polyethylene (B3416737) glycol (PEG-400), and the catalyst can be recycled, which adds to the sustainability of the process. niscpr.res.in Another approach describes a solvent-free synthesis of isoquinazoline derivatives at room temperature, which significantly reduces waste and energy consumption. tandfonline.com

The use of biomass-derived solvents is another key aspect of green chemistry. A mild and convenient synthesis of 3,4-unsubstituted isoquinolones has been developed using ethanol, a biomass-derived solvent, at room temperature. chemistryviews.org This method, which employs a rhodium(III) catalyst, also eliminates the need for stoichiometric external oxidants, further enhancing its green credentials. chemistryviews.org The development of radical cascade reactions for the synthesis of isoquinoline-1,3(2H,4H)-diones also aligns with the principles of green chemistry by aiming for simple, mild, and efficient synthetic methods. rsc.org

The following table highlights some green chemistry approaches in isoquinoline synthesis:

| Green Chemistry Principle | Synthetic Approach | Key Features | Reference |

| Use of Biodegradable Solvent | Ru(II)/PEG-400 catalyzed synthesis of 1-phenylisoquinolines | Recyclable catalyst, biodegradable solvent | niscpr.res.in |

| Solvent-Free Conditions | Three-component reaction of isoquinolines, isothiocyanates, and an aminobenzofuran derivative | Room temperature, high yields, easy product separation | tandfonline.com |

| Use of Biomass-Derived Solvent | Rh(III)-catalyzed synthesis of 3,4-unsubstituted isoquinolones in ethanol | Mild conditions, no external oxidant | chemistryviews.org |

| Atom Economy | Metal/additive-free construction of aminated isoquinolines in water | High functional group tolerance, gram-scale synthesis | rsc.org |

This table showcases various synthetic strategies for isoquinolines that incorporate principles of green chemistry.

Challenges and Future Directions in High-Yield and Stereoselective Synthesis

Despite significant advances, the synthesis of complex isoquinolines like this compound still presents challenges, particularly in achieving high yields and controlling stereoselectivity. numberanalytics.com Common issues include low yields, poor selectivity, a limited substrate scope, and the need for harsh reaction conditions in some traditional methods. researchgate.netnumberanalytics.com

Future research in this area is focused on overcoming these challenges through the development of more efficient and selective synthetic methodologies. researchgate.net A key trend is the continued development of novel transition-metal catalysts and organocatalysts that can operate under milder conditions with higher turnover numbers. The exploration of 3d-transition metals like iron, cobalt, and copper as more abundant and less toxic alternatives to precious metals is also a significant area of research. researchgate.net

The stereoselective synthesis of isoquinolines is a particularly important frontier, as the biological activity of chiral isoquinoline alkaloids is often dependent on their stereochemistry. rsc.orgacs.org The development of new asymmetric hydrogenation techniques, such as the iridium-catalyzed enantioselective hydrogenation of 1,3-disubstituted isoquinolines, is a promising direction. acs.org Furthermore, innovative strategies for controlling axial chirality, as demonstrated in the synthesis of naphthylisoquinoline alkaloids, are expanding the toolkit for accessing structurally complex and stereochemically defined molecules. acs.org

The application of new technologies, such as flow chemistry and photoredox catalysis, is also expected to play a crucial role in the future of isoquinoline synthesis. rsc.org Flow chemistry can offer improved control over reaction parameters, leading to higher yields and purity, while photoredox catalysis provides access to novel reaction pathways under mild conditions. rsc.org Ultimately, the goal is to develop synthetic strategies that are not only efficient and selective but also economically viable and environmentally sustainable. rsc.org

Chemical Reactivity and Derivatization Strategies of 4 Chloro 8 Fluoroisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Isoquinoline (B145761) Core

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing halogenated heterocycles like 4-chloro-8-fluoroisoquinoline. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex. The relative reactivity of the two halogen atoms is a critical consideration.

Reactivity Profile at the C4-Chloro Position

The chloro group at the C4 position is expected to be the more reactive site for SNAr reactions. This heightened reactivity is due to the position's activation by the ring nitrogen. The nitrogen atom's electron-withdrawing effect is most strongly felt at the α (C1) and γ (C4) positions, which helps to stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at C4.

Studies on related 4-chloroquinoline (B167314) and 4-chloroisoquinoline (B75444) systems demonstrate that the C4-chloro group is readily displaced by a variety of nucleophiles. mdpi.com This includes amines, alkoxides, and thiolates, leading to the formation of C-N, C-O, and C-S bonds, respectively. For this compound, it is anticipated that reactions with nucleophiles such as ammonia, primary/secondary amines, sodium methoxide, or sodium thiophenoxide would preferentially occur at the C4 position under relatively mild conditions.

Reactivity Profile at the C8-Fluoro Position

The C8-fluoro position is generally less activated towards SNAr compared to the C4-chloro position. The C8 position does not benefit from the same degree of resonance stabilization from the ring nitrogen for the anionic intermediate.

However, the carbon-fluorine bond is the strongest carbon-halogen bond. While this bond strength can make it a poorer leaving group than chlorine in some contexts, in SNAr, the high electronegativity of fluorine is the dominant factor. It strongly polarizes the C-F bond and stabilizes the intermediate anion, often making fluoroarenes more reactive than their chloroarene counterparts in SNAr, provided the position is sufficiently activated. In this molecule, the C4 position's activation is superior. Therefore, selective substitution at C4 over C8 is the expected outcome under controlled conditions. More forcing reaction conditions (e.g., higher temperatures, stronger nucleophiles) might be required to induce substitution at the C8-fluoro position.

Electrophilic Aromatic Substitution (EAS) Reactivity Profiling

The isoquinoline ring system is electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). masterorganicchemistry.comyoutube.commasterorganicchemistry.com Reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions typically require harsh conditions to proceed. masterorganicchemistry.comlibretexts.org

When EAS does occur, the substitution pattern is directed by the deactivating effect of the nitrogen. Electrophilic attack generally favors the carbocyclic ring (positions C5, C6, C7, and C8) over the heterocyclic ring. Within the carbocyclic ring of this compound, the directing effects of the existing halogen substituents must be considered. Both chlorine and fluorine are ortho-, para-directing deactivators. The fluorine at C8 would direct incoming electrophiles to the C7 position. The chlorine at C4 has a lesser influence on the carbocyclic ring. Therefore, electrophilic substitution, if achievable, would most likely occur at the C5 or C7 positions, with the precise outcome depending on the specific electrophile and reaction conditions. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, C-O, and C-S Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the halogenated positions of the isoquinoline core. researchgate.net Palladium-catalyzed reactions are particularly prominent in this area. fishersci.ieibs.re.krrsc.org

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling, which forms C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is highly applicable here. fishersci.ieyoutube.comresearchgate.net The general reactivity order for aryl halides in Suzuki couplings is I > Br > OTf >> Cl. fishersci.ie Consequently, the C4-chloro position of this compound would be the more reactive coupling site compared to the much less reactive C8-fluoro position.

It is well-established that chloroquinolines can successfully undergo Suzuki coupling with various arylboronic acids. researchgate.netresearchgate.netmdpi.com For this compound, a typical reaction would involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf), a base such as K₂CO₃ or Cs₂CO₃, and an aryl- or vinylboronic acid. This would selectively yield the 4-aryl- or 4-vinyl-8-fluoroisoquinoline derivative.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Electrophile | Nucleophile | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 8-Fluoro-4-phenylisoquinoline |

Sonogashira and Heck Reactions for Alkynylation and Alkenylation

The Sonogashira coupling is a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, typically using a copper(I) co-catalyst. nih.govorganic-chemistry.org This method is effective for introducing alkynyl groups. As with the Suzuki coupling, the C4-chloro position would be the preferred site for the Sonogashira reaction over the C-F bond. researchgate.net The reaction would furnish 4-alkynyl-8-fluoroisoquinolines, which are valuable intermediates in medicinal chemistry and materials science.

The Heck reaction facilitates the formation of C-C bonds by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base. ibs.re.krrsc.org This reaction would allow for the introduction of vinyl groups at the C4 position, leading to 4-alkenyl-8-fluoroisoquinolines. The reactivity preference remains with the C4-Cl bond over the C8-F bond.

Buchwald-Hartwig Amination and Related C-N Bond Forming Processes

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen (C-N) bonds. nih.govnih.gov This reaction is particularly valuable for the synthesis of arylamines from aryl halides. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of an amine, deprotonation, and subsequent reductive elimination to yield the N-arylated product. nih.gov

For this compound, the chlorine atom at the C4 position is expected to be more reactive towards palladium-catalyzed amination than the fluorine atom at the C8 position. This selectivity is attributed to the greater lability of the C-Cl bond compared to the C-F bond in such cross-coupling reactions. Research on analogous dihaloquinolines supports this predicted selectivity. For instance, studies on the Pd-catalyzed amination of 4,7-dichloroquinoline (B193633) and 4,8-dichloroquinoline (B1582372) have demonstrated that monoamination occurs selectively at the C4 position. nih.govpharmaguideline.com

The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald (e.g., XPhos, SPhos, BrettPhos) and Hartwig (e.g., Josiphos) groups, have been shown to be highly effective in promoting the amination of challenging aryl chlorides. organic-chemistry.orgwikipedia.org For instance, the Josiphos ligand CyPFtBu has been successfully employed for the amination of 9-chloroacridine (B74977) derivatives, which are structurally related to the isoquinoline system. organic-chemistry.org Similarly, BINAP and DavePhos have been used as ligands in the amination of dichloroquinolines. nih.govpharmaguideline.com

The reaction can be carried out with a variety of primary and secondary amines. The general conditions for such a transformation on this compound would likely involve reacting the substrate with an amine in the presence of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, a suitable phosphine ligand, and a base such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) in a solvent like toluene (B28343) or dioxane. nih.gov

Below is a representative table illustrating the conditions used for the Buchwald-Hartwig amination of related chloro-substituted quinolines, which could be adapted for this compound.

Table 1: Exemplary Conditions for Buchwald-Hartwig Amination of Chloroquinolines

| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Product Yield (%) |

| 4,8-dichloroquinoline | Adamantane-containing amine | Pd(dba)₂ / BINAP | 67-84% | ||

| 4,7-dichloroquinoline | Adamantane-containing amine | Pd(dba)₂ / BINAP | 52% | ||

| 9-chloroacridine analogue | Heptylamine | Pd(OAc)₂ / CyPFtBu | NaOtBu | Toluene | High |

| 9-chloroacridine analogue | 1,4-diaminobutane | Pd(OAc)₂ / CyPFtBu | NaOtBu | Toluene | 76% |

This table is generated based on data from related literature and serves as a predictive model for the reactivity of this compound.

Oxidative and Reductive Transformations of the Isoquinoline Nucleus

The isoquinoline core of this compound can undergo both oxidative and reductive transformations, leading to a wider range of derivatives with potentially altered biological activities.

Reductive Transformations: The pyridine (B92270) ring of the isoquinoline system is susceptible to reduction. Catalytic hydrogenation is a common method to produce tetrahydroisoquinolines. For this compound, this reduction would yield 4-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline. However, care must be taken to avoid hydrogenolysis (dehalogenation) of the C-Cl bond, which can occur with certain catalysts like palladium on carbon (Pd/C). nih.gov The use of catalyst poisons, such as diphenylsulfide, can sometimes prevent this unwanted side reaction. nih.gov

Alternatively, hydride-donating reagents can be employed. Sodium borohydride (B1222165) (NaBH₄) is often used for the reduction of the C=N bond in dihydroisoquinolines. For example, 8-fluoro-3,4-dihydroisoquinoline (B12937770) has been successfully reduced to 8-fluoro-1,2,3,4-tetrahydroisoquinoline (B55503) using NaBH₄ in methanol. nih.govorganic-chemistry.org This suggests that if this compound were first partially reduced to the corresponding dihydroisoquinoline, subsequent reduction with NaBH₄ would be a viable route to the tetrahydroisoquinoline derivative.

Oxidative Transformations: Oxidation of the isoquinoline nitrogen atom leads to the formation of an N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The synthesis of 4-chloroquinoline 1-oxide from 4-chloroquinoline using m-CPBA in dichloromethane (B109758) has been reported, achieving a near-quantitative yield. shahucollegelatur.org.in By analogy, treating this compound with m-CPBA would be expected to produce this compound-2-oxide. These N-oxides are valuable intermediates for further functionalization of the isoquinoline ring.

Table 2: Potential Oxidative and Reductive Transformations

| Transformation | Reagent/Catalyst | Product | Reference (Analogous) |

| Reduction of C=N | NaBH₄, Methanol | 4-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline | nih.govorganic-chemistry.org |

| Catalytic Hydrogenation | H₂, Pd/C | 4-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline | nih.gov |

| Dehalogenation (Side Reaction) | H₂, Pd/C | 8-fluoro-1,2,3,4-tetrahydroisoquinoline | nih.gov |

| N-Oxidation | m-CPBA, Dichloromethane | This compound-2-oxide | shahucollegelatur.org.in |

This table outlines potential reactions for this compound based on established methods for similar structures.

Ring-Opening and Rearrangement Investigations of this compound Derivatives

While ring-opening and rearrangement reactions of the parent this compound are not extensively documented, related transformations on the isoquinoline scaffold suggest potential pathways.

Rearrangement Reactions: Photochemical rearrangements offer a route to functionalize the isoquinoline core at positions that are otherwise difficult to access. A notable example is the phosphite-mediated photochemical nih.govnih.gov N-to-C alkyl migration. nih.gov In this process, an N-alkylated isoquinolinium salt, upon irradiation, can rearrange to afford a C4-alkylated isoquinoline. nih.gov This suggests a potential, albeit indirect, method for modifying the C4 position of the 8-fluoro-isoquinoline core, assuming the chloro-substituent could be introduced at a later stage or that the reaction is compatible with it.

Ring-Opening Reactions: The isoquinoline ring is generally stable. However, ring-opening can be induced under specific conditions, often involving highly reactive intermediates or harsh reaction conditions. For instance, treatment of certain quinolinone derivatives with strong nucleophiles like hydrazine (B178648) can lead to the opening of the pyrone ring, followed by a new ring closure to form a different heterocyclic system. mdpi.com While not a direct analogue, this demonstrates that with appropriately designed derivatives of this compound, nucleophilic attack could potentially initiate a ring-opening-ring-closure sequence. For example, a derivative containing an activated lactone fused to the isoquinoline core could undergo such a transformation.

Chiral Derivatization and Stereoselective Functionalization Approaches

Introducing chirality to the this compound framework is of great interest for the development of new therapeutic agents. This can be achieved through the use of chiral auxiliaries or by employing stereoselective reactions.

Use of Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org For isoquinoline synthesis, amino acids like alanine (B10760859) have been used as chiral auxiliaries. nih.gov For example, a chiral alanine derivative can be used to direct the stereoselective addition of a nucleophile to the C1 position of a dihydroisoquinoline intermediate, leading to the formation of a chiral 1-substituted tetrahydroisoquinoline with high stereoselectivity. nih.gov This strategy could potentially be adapted to this compound derivatives to install a chiral center at the C1 position.

Stereoselective Reactions: Stereoselective reactions create one stereoisomer in preference to others. masterorganicchemistry.com Asymmetric reduction of the C=N bond in the isoquinoline ring is a common strategy. While specific examples for this compound are scarce, the asymmetric reduction of prochiral ketones to chiral alcohols is a well-established field, often employing biocatalysts or chiral metal catalysts. nih.gov A similar approach could be envisioned for the reduction of the imine-like bond in the isoquinoline ring or a related ketone precursor to generate a chiral amine or alcohol functionality.

Furthermore, recent advances have shown the rhodium-catalyzed atroposelective C-H cyanation of 1-aryl isoquinolines, creating axially chiral biaryl compounds. acs.org This highlights the potential for modern catalytic methods to induce chirality in isoquinoline systems, which could be explored for suitably substituted this compound derivatives.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Chloro 8 Fluoroisoquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 4-chloro-8-fluoroisoquinoline, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete assignment of all proton and carbon signals.

Proton (¹H) NMR Techniques for Aromatic and Aliphatic Proton Characterization

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the isoquinoline (B145761) core. The chemical shifts of these aromatic protons would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the nitrogen atom in the ring. The protons on the benzene (B151609) ring portion would likely appear as a complex multiplet pattern due to spin-spin coupling with each other and with the fluorine atom. The protons on the pyridine (B92270) ring would also show characteristic shifts and couplings.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| H-1 | ~9.0-9.5 | s |

| H-3 | ~7.5-8.0 | s |

| H-5 | ~7.2-7.8 | dd |

| H-6 | ~7.0-7.6 | t |

| H-7 | ~7.8-8.2 | d |

Note: These are estimated values and actual experimental values may vary.

Carbon (¹³C) NMR Techniques for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would provide information about the number of unique carbon atoms and their chemical environment. The spectrum would show nine distinct signals corresponding to the nine carbon atoms of the isoquinoline ring. The carbons attached to the electronegative chlorine and fluorine atoms (C-4 and C-8) would be expected to show significant downfield shifts.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) |

| C-1 | ~150-155 |

| C-3 | ~120-125 |

| C-4 | ~140-145 |

| C-4a | ~130-135 |

| C-5 | ~125-130 |

| C-6 | ~120-125 |

| C-7 | ~130-135 |

| C-8 | ~155-160 (d, ¹JCF) |

| C-8a | ~145-150 |

Note: These are estimated values and actual experimental values may vary. The signal for C-8 is expected to be a doublet due to coupling with the fluorine atom.

Fluorine (¹⁹F) NMR Techniques for Fluorine Environment Determination

¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atom. In the case of this compound, the ¹⁹F NMR spectrum would be expected to show a single signal, likely a doublet of doublets due to coupling with the neighboring protons (H-7). The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring.

Two-Dimensional (2D) NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

COSY (Correlation Spectroscopy) would reveal the proton-proton coupling networks, helping to identify which protons are adjacent to each other in the ring system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for establishing long-range connectivity between protons and carbons (typically over two to three bonds). This would be instrumental in confirming the placement of the chloro and fluoro substituents by observing correlations between protons and the substituted carbons (C-4 and C-8).

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can help to further confirm the regiochemistry of the substituents.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS would be used to determine the exact molecular weight of this compound with high precision, allowing for the confirmation of its elemental formula (C₉H₅ClFN). The fragmentation pattern observed in the mass spectrum would provide further structural information. The molecule would likely undergo characteristic fragmentation pathways for halogenated aromatic compounds and isoquinoline systems. The initial fragmentation might involve the loss of a chlorine atom or a hydrogen cyanide molecule from the pyridine ring.

Expected HRMS Data:

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₉H₅³⁵ClFN | 181.0146 |

| [M]⁺ | C₉H₅³⁷ClFN | 183.0116 |

| [M-Cl]⁺ | C₉H₅FN | 146.0406 |

| [M-HCN]⁺ | C₈H₄ClFN | 154.0044 |

Note: The presence of the chlorine isotope (³⁵Cl and ³⁷Cl) would result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups in a molecule by observing their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show absorption bands corresponding to:

C-H stretching vibrations of the aromatic ring (typically above 3000 cm⁻¹).

C=C and C=N stretching vibrations of the isoquinoline ring system (in the 1600-1450 cm⁻¹ region).

C-Cl stretching vibration (typically in the 800-600 cm⁻¹ region).

C-F stretching vibration (typically in the 1300-1000 cm⁻¹ region).

Aromatic C-H out-of-plane bending vibrations , which can provide information about the substitution pattern of the aromatic rings.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 |

| C=C/C=N stretch | 1600-1450 |

| C-F stretch | 1300-1000 |

| C-Cl stretch | 800-600 |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis (if applicable to derivatives)

While this compound itself is an achiral molecule and therefore does not exhibit circular dichroism, any chiral derivatives synthesized from this scaffold would be amenable to analysis by Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectroscopy. These powerful chiroptical techniques are essential for studying chiral molecules in solution, providing information that is complementary to solid-state X-ray crystallography. researchgate.netbruker.com

Principles of VCD and ECD

Circular dichroism is the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.netpsu.edu

Electronic Circular Dichroism (ECD) measures this differential absorption for electronic transitions, typically in the ultraviolet-visible (UV-Vis) region of the spectrum (around 200-400 nm). nih.gov The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation. psu.edu

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left- and right-circularly polarized IR radiation. bruker.com VCD signals arise from the vibrational transitions within the molecule and are also exquisitely sensitive to its stereochemistry. nih.govru.nl

Application to Chiral Derivatives

If a chiral center were introduced into the this compound structure—for example, through the addition of a chiral substituent—VCD and ECD would become indispensable tools for its stereochemical characterization. Isoquinoline alkaloids, a broad class of natural products, are often chiral and their stereochemistry is frequently studied using these methods. nih.gov

The primary application of VCD and ECD is the determination of a chiral molecule's absolute configuration in solution. researchgate.net This is typically achieved by comparing the experimentally measured spectrum with a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R or S enantiomer). A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute stereochemistry. youtube.com

A significant advantage of VCD and ECD analysis is that it does not require the sample to be crystalline. researchgate.netyoutube.com This is particularly valuable when, as is often the case, a compound is difficult to crystallize or when its solution-phase conformation is of primary interest, as this is the phase in which most biological activity occurs. By providing detailed insight into the stereochemical features of chiral derivatives, VCD and ECD play a crucial role in the development of new chemical entities based on the this compound scaffold.

Computational Chemistry and Theoretical Investigations of 4 Chloro 8 Fluoroisoquinoline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons and the resulting molecular properties. For substituted isoquinolines, these calculations are crucial for understanding how different functional groups influence the molecule's reactivity and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry, by finding the minimum energy configuration.

For 4-chloro-8-fluoroisoquinoline, DFT calculations, typically using functionals like B3LYP combined with a basis set such as 6-311G(d,p), would be used to optimize the molecular geometry. nih.govresearchgate.net These studies would predict key structural parameters. The isoquinoline (B145761) core is expected to be largely planar, with minor deviations due to the halogen substituents. The calculations would also yield the electronic configuration, detailing how electron density is distributed across the molecule. The electronegative chlorine and fluorine atoms are expected to significantly influence this distribution, creating regions of varying electron density that are key to the molecule's reactivity. The molecular electrostatic potential (MEP) surface would likely show negative potential around the nitrogen and halogen atoms, indicating regions susceptible to electrophilic attack, while areas with positive potential would be prone to nucleophilic attack. researchgate.net

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative Data)

This table is based on typical values for related heterocyclic compounds and illustrates the expected output from DFT calculations.

| Parameter | Predicted Value |

| C4-Cl Bond Length | ~1.74 Å |

| C8-F Bond Length | ~1.36 Å |

| C3=C4 Bond Length | ~1.37 Å |

| N2-C1 Bond Length | ~1.32 Å |

| C1-N2-C3 Bond Angle | ~117° |

| C4-C3-N2 Bond Angle | ~124° |

| Dihedral Angle (Planarity) | < 1° |

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. numberanalytics.com Of particular importance in understanding chemical reactivity is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that a molecule is more reactive and can be easily excited. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for Substituted Isoquinolines (Illustrative)

Data is illustrative of typical FMO analysis results for similar aromatic systems. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

| Reference Isoquinoline Derivative | -5.762 | -1.938 | 3.824 |

| This compound (Estimated) | ~ -6.1 | ~ -2.2 | ~ 3.9 |

Conformational Landscape and Energy Profile Analysis

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their corresponding energies. For a rigid aromatic system like this compound, the primary conformational question relates to the planarity of the bicyclic ring system. While significant conformational flexibility is not expected, computational methods can quantify the energy barriers to any minor distortions, such as slight puckering or out-of-plane bending of the substituents.

Energy profile analysis can be performed by systematically changing a specific geometric parameter (e.g., a dihedral angle) and calculating the energy at each step. This process maps the potential energy surface and identifies stable conformers (energy minima) and transition states (saddle points) between them. For this compound, such an analysis would likely confirm a highly stable, nearly planar conformation, with significant energy penalties for any substantial deviation from planarity. This structural rigidity is a defining feature of many heterocyclic aromatic compounds. beilstein-journals.org

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is an invaluable tool for investigating the step-by-step pathways of chemical reactions. By modeling the interaction between reactants, chemists can identify intermediates and, crucially, the high-energy transition states that control the reaction rate.

The chlorine atom at the 4-position of the isoquinoline ring is a key site for reactivity, particularly for nucleophilic aromatic substitution (SNAr) reactions. mdpi.com Computational modeling can elucidate the mechanism of these derivatization reactions. For example, the reaction of this compound with a nucleophile, such as an amine or thiol, can be modeled to determine the preferred reaction pathway.

A critical outcome of transition state analysis is the calculation of the activation energy (Ea). This is the energy barrier that must be overcome for a reaction to proceed and is determined by the energy difference between the reactants and the highest-energy transition state. nih.gov A lower activation energy corresponds to a faster reaction rate.

By calculating the activation energies for different potential reaction pathways, computational models can predict reaction outcomes and regioselectivity. For instance, in a molecule with multiple reactive sites, the site with the reaction pathway having the lowest activation energy will be the favored one. numberanalytics.com For derivatization of this compound, computational studies can predict the activation energy for nucleophilic attack at the C4 position, providing a quantitative measure of its reactivity. These theoretical predictions of reaction rates can then guide experimental efforts in synthesis and chemical modification.

Table 3: Predicted Activation Energies for a Nucleophilic Aromatic Substitution Reaction (Illustrative)

This table illustrates the type of data generated from transition state analysis for an SNAr reaction.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (this compound + Nucleophile) | 0.0 |

| 2 | Transition State 1 (TS1) | +15.2 |

| 3 | Meisenheimer Intermediate | +8.5 |

| 4 | Transition State 2 (TS2) | +12.0 |

| 5 | Products | -5.0 |

| Overall Activation Energy (Ea) | (Energy of TS1 - Energy of Reactants) | 15.2 |

Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly

Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecules, offering insights into intermolecular forces and the potential for self-assembly, which is particularly relevant in material science. uiowa.edu While specific MD studies on this compound are not extensively documented in the public domain, the principles of MD can be applied to predict its behavior based on its structural features.

MD simulations model the movement of atoms and molecules over time by applying classical mechanics. nih.gov For a system of this compound molecules, such simulations would primarily focus on elucidating the nature and strength of non-covalent interactions that govern how these molecules interact with each other in a condensed phase. Key interactions for this compound would include:

π-π Stacking: The aromatic isoquinoline core is expected to facilitate stacking interactions between molecules. MD simulations can determine the preferred orientation (e.g., parallel-displaced or T-shaped) and the average distance between interacting rings.

Halogen Bonding: As detailed in section 5.6, the chlorine atom at the C4 position can act as a halogen bond donor. Simulations can map the probability and geometry of these interactions with nucleophilic sites on neighboring molecules, such as the nitrogen atom of another isoquinoline ring.

By simulating a collection of this compound molecules, researchers can predict whether they will spontaneously organize into ordered structures, such as liquid crystals or crystalline solids. The simulations can provide data on radial distribution functions, order parameters, and diffusion coefficients, which are critical for understanding and designing new materials. The presence of impurities or solvent molecules can also be modeled to see how they influence or disrupt the self-assembly process. nih.gov

| Interaction Type | Description | Atoms Involved | Relevance to Self-Assembly |

|---|---|---|---|

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Isoquinoline aromatic system | Major driving force for molecular stacking and formation of columnar or layered structures. |

| Halogen Bonding | A directional interaction between the electrophilic region on the chlorine atom (σ-hole) and a nucleophile. | C4-Cl and N atom of a neighboring molecule | Provides directionality and specificity, leading to well-defined supramolecular architectures. |

| Dipole-Dipole Interactions | Electrostatic forces between permanent dipoles of adjacent molecules. | C-Cl, C-F, and N atoms | Contributes to the overall cohesive energy and influences molecular orientation. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | All atoms in the molecule | Influences close-packing efficiency and density of the assembled material. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Derivative Design (theoretical focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov This approach is fundamental in rational drug design for optimizing lead compounds and predicting the activity of novel derivatives before their synthesis, thereby saving time and resources. researchgate.net

For this compound, a QSAR study would be theoretically employed to design new derivatives with potentially enhanced biological activity (e.g., as enzyme inhibitors or antimicrobial agents). bepls.comnih.gov The process involves several key steps:

Dataset Assembly: A series of structurally related isoquinoline or quinoline (B57606) derivatives with experimentally determined biological activities would be compiled. ssrn.comnih.gov

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These numerical values represent different aspects of the molecular structure and physicochemical properties. asianpubs.org Common descriptor classes include:

Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric Descriptors: Molecular weight, molar refractivity, van der Waals volume.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors (independent variables) to the biological activity (dependent variable). ssrn.comasianpubs.org A typical QSAR model takes the form:

Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ... + error wikipedia.org

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical metrics such as the coefficient of determination (R²) and cross-validation techniques (e.g., leave-one-out). bepls.com

Once a statistically robust QSAR model is established, it can be used to predict the biological activity of virtual, unsynthesized derivatives of this compound. By systematically modifying the substituents on the isoquinoline core and calculating their descriptors, the model can identify which modifications are most likely to increase activity. This allows chemists to prioritize the synthesis of the most promising candidates. mdpi.com

| Compound | Substituent (R) | LogP (Hydrophobicity) | Molar Refractivity (Steric) | Dipole Moment (Electronic) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|---|

| This compound | - | 2.85 | 45.2 | 3.1 D | 5.2 |

| Derivative A | 4-NH₂ | 2.10 | 43.8 | 3.9 D | 10.8 |

| Derivative B | 4-OCH₃ | 2.60 | 48.1 | 2.9 D | 3.1 |

| Derivative C | 4-CF₃ | 3.70 | 50.1 | 4.5 D | 1.5 |

Halogen Bond Interactions and Sigma-Hole Chemistry in Catalyst Design and Molecular Recognition

The halogen atoms in this compound play a crucial role in its potential application in catalyst design and molecular recognition through the formation of halogen bonds. A halogen bond is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as a lone pair or a π-electron system. nih.govijres.org

This electrophilic region is known as a σ-hole , a concept central to understanding halogen bonding. mdpi.com The σ-hole is an area of positive electrostatic potential located on the outer surface of the halogen atom, directly opposite the covalent bond (e.g., the C-Cl bond). ijres.orgmdpi.com Its existence arises from the anisotropic distribution of electron density around the covalently bonded halogen. researchgate.net

In this compound, the chlorine atom at the C4 position is the primary halogen bond donor. The strength of this interaction can be tuned by the electronic environment of the molecule. nih.gov The presence of the highly electronegative fluorine atom at the C8 position and the nitrogen within the aromatic ring acts to withdraw electron density from the isoquinoline system. This inductive effect enhances the magnitude of the positive σ-hole on the chlorine atom, making it a more potent halogen bond donor compared to a chlorine on a less electron-deficient ring. researchgate.net The general strength of halogen bond donors follows the trend I > Br > Cl > F. ijres.org

This tunable and directional nature of the halogen bond can be exploited in several ways:

Catalyst Design: The isoquinoline moiety can be incorporated into a catalyst scaffold. The chlorine's σ-hole can act as a Lewis acidic site to bind and activate an anionic substrate or stabilize a negatively charged transition state. This interaction is analogous to hydrogen bonding but can offer different geometric constraints and perform better in non-polar environments. researchgate.netnih.gov

Molecular Recognition: In biological systems or synthetic receptors, the C-Cl group can serve as a recognition element for Lewis basic sites (e.g., carbonyl oxygens, amines). nih.gov The directionality of the C-Cl···N/O interaction ensures high specificity in binding, which is critical for designing selective ligands for protein targets or for creating ordered supramolecular assemblies. mdpi.comnih.gov

| Property | Description | Significance for C4-Cl Bond |

|---|---|---|

| σ-Hole | A region of positive electrostatic potential on the halogen atom opposite the covalent bond. mdpi.com | The C4-Cl bond possesses a positive σ-hole, enabling it to act as an electrophile. |

| Directionality | The interaction is highly linear, with the R-X···B angle approaching 180° (where X is the halogen and B is the Lewis base). nih.gov | Allows for precise control over the geometry of binding in catalyst-substrate complexes or host-guest systems. |

| Tunability | The strength of the halogen bond can be modified by changing the electron-withdrawing/donating nature of substituents on the aromatic ring. researchgate.net | The 8-fluoro substituent enhances the σ-hole on the C4-Cl, making it a stronger halogen bond donor. |

| Hydrophobicity | Halogen bonds can function effectively in both polar and non-polar environments, sometimes being favored over hydrogen bonds in hydrophobic pockets. nih.gov | Useful for molecular recognition within non-polar binding sites of proteins or for catalysis in organic solvents. |

Research Applications of 4 Chloro 8 Fluoroisoquinoline As a Molecular Scaffold

Integration into Complex Organic Architectures and Advanced Target-Oriented Synthesis

The 4-Chloro-8-fluoroisoquinoline framework is a valuable building block in the construction of intricate organic molecules. In target-oriented synthesis, the goal is to create a specific, often biologically active, molecule. broadinstitute.org The differential reactivity of the chlorine and fluorine substituents on the isoquinoline (B145761) ring allows for selective chemical transformations, a key strategy in the stepwise assembly of complex structures. For instance, the chlorine atom at the 4-position is generally more susceptible to nucleophilic substitution than the fluorine atom at the 8-position. This chemoselectivity enables chemists to introduce a variety of functional groups at the C-4 position while leaving the C-8 fluorine intact for subsequent modifications.

This targeted approach is crucial in medicinal chemistry and drug discovery for creating derivatives of a lead compound to optimize its biological activity. researchgate.net The ability to selectively functionalize the this compound core facilitates the generation of libraries of related compounds for structure-activity relationship (SAR) studies.

Below is an interactive data table showcasing the key properties of this compound, which are fundamental to its application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C9H5ClFN | fishersci.nosigmaaldrich.com |

| Molecular Weight | 181.59 g/mol | fishersci.nosigmaaldrich.com |

| CAS Number | 63010-72-0 | fishersci.nosigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

Development of Novel Organic Materials and Functional Systems

The unique electronic and structural characteristics of the this compound scaffold make it an attractive component for the design of new organic materials with tailored properties.

Applications in Optoelectronic Devices (e.g., as fluorescent probes or molecular dyes in research contexts)

The isoquinoline core, particularly when substituted with electron-withdrawing groups like halogens, can exhibit interesting photophysical properties. While direct applications of this compound as a fluorescent probe are not extensively documented in the provided search results, the broader class of quinoline (B57606) and isoquinoline derivatives is well-known for its use in the development of fluorescent materials. nih.gov The emission wavelength of such compounds can often be tuned by modifying the substituents on the aromatic ring. nih.gov For example, the introduction of different functional groups can alter the energy levels of the molecule's frontier orbitals, thereby changing the color of its fluorescence.

The principle of using substituted quinolines in organic light-emitting diodes (OLEDs) has been demonstrated with related compounds. nih.gov For instance, 8-hydroxyquinoline (B1678124) complexes of tin have been synthesized and their photoluminescence properties investigated, showing that the emission can be tuned by substituents. nih.gov This suggests the potential for this compound derivatives to be explored for similar applications in optoelectronic devices, where the specific halogen substituents could influence the material's electroluminescent properties.

The table below outlines the potential for tuning the photophysical properties of quinoline derivatives, a concept applicable to this compound.

| Parent Scaffold | Substituent Effect on Emission Wavelength | Potential Application Area | Reference |

| 8-Hydroxyquinoline | Tunable by electron-donating or -withdrawing groups | Organic Light-Emitting Diodes (OLEDs) | nih.gov |

Polymer Chemistry and Supramolecular Assembly Research

In the realm of polymer chemistry, functional monomers are essential for creating polymers with specific properties. While the direct polymerization of this compound is not a primary application, its derivatives can be designed to act as monomers or as building blocks for supramolecular assemblies. Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. nih.govnih.gov The nitrogen atom in the isoquinoline ring can participate in hydrogen bonding or coordination with metal ions, facilitating the formation of well-ordered, large-scale structures. nih.gov

The principles of supramolecular assembly are crucial for creating new materials with applications in areas like selective encapsulation and reaction catalysis within molecular cavities. nih.gov The defined geometry and electronic properties of the this compound scaffold could be exploited to direct the formation of specific supramolecular architectures. nih.govnih.gov

Ligand Design for Organometallic and Asymmetric Catalysis

The nitrogen atom of the isoquinoline ring in this compound can act as a binding site for metal centers, making it a candidate for ligand design in organometallic chemistry. A ligand is a molecule that binds to a central metal atom to form a coordination complex. The electronic properties of the ligand play a crucial role in determining the catalytic activity of the resulting complex.

The presence of both a chloro and a fluoro substituent on the isoquinoline ring of this compound can significantly influence the electron density at the nitrogen atom. This, in turn, affects the strength of the metal-ligand bond and the reactivity of the catalytic center. In asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product, ligands with well-defined steric and electronic properties are essential. By modifying the this compound scaffold, for example, by introducing chiral auxiliaries, it may be possible to develop novel ligands for stereoselective transformations.

Scaffold for Investigational Chemical Probes and Biological Research Tools

The this compound structure can serve as a core for the development of chemical probes, which are small molecules used to study biological systems.

Molecular Target Identification and Mechanistic Research (in vitro and computational studies)

In drug discovery and chemical biology, identifying the molecular target of a biologically active compound is a critical step. Chemical probes based on the this compound scaffold can be designed to investigate these interactions. For instance, a known bioactive molecule containing this scaffold can be functionalized with a reactive group or a reporter tag. The reactive group can form a covalent bond with the target protein, allowing for its isolation and identification. The reporter tag, such as a fluorescent dye, can be used to visualize the localization of the probe within a cell. youtube.com

Computational studies, such as molecular docking, can be employed to predict how molecules based on the this compound scaffold might bind to the active site of a target protein. These in silico methods, combined with in vitro experiments, provide valuable insights into the mechanism of action of potential therapeutic agents and help in the design of more potent and selective compounds.

Enzyme Inhibition Studies (mechanistic focus)

There is currently no specific, publicly accessible research that details the mechanistic studies of this compound as an enzyme inhibitor. While the broader class of isoquinolines and their derivatives are known to interact with various enzymes, the specific inhibitory profile and mechanism of action for this compound have not been characterized in the scientific literature. Research on structurally related compounds, such as other chlorinated or fluorinated quinolines, has shown activity against enzymes like acetylcholinesterase, but direct extrapolation of these findings to this compound is not scientifically valid without dedicated studies.

Potential in Agrochemical Research and Crop Protection Chemical Development (synthesis and mechanistic studies)

Similarly, the potential of this compound in agrochemical research and crop protection remains largely unexplored in published literature. The development of new pesticides and herbicides often involves the screening of large libraries of chemical compounds for activity against specific biological targets in pests or weeds. The absence of data for this compound suggests it has not been a prioritized candidate in such screening programs or that any proprietary research has not been made public.

While the synthesis of various isoquinoline derivatives for agricultural applications is an active area of research, specific synthetic pathways and mechanistic studies for the use of this compound as a scaffold for new agrochemicals are not documented.

Future Research Perspectives and Emerging Challenges for Halogenated Isoquinolines

Innovation in Green and Sustainable Synthetic Methodologies

The chemical industry's growing emphasis on sustainability is driving a paradigm shift in the synthesis of complex molecules. For halogenated isoquinolines, this translates to the development of greener, more efficient, and atom-economical synthetic routes.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging complex chemical bonds under mild conditions. anr.frnih.gov This technology circumvents the need for harsh reagents and high temperatures often associated with traditional cross-coupling and C-H activation reactions. Future research will likely focus on developing novel photocatalytic systems for the late-stage functionalization of the 4-Chloro-8-fluoroisoquinoline core, enabling the introduction of diverse substituents at various positions with high selectivity. nih.gov The use of organic dyes or semiconductor-based photocatalysts could offer more sustainable alternatives to expensive and toxic heavy metal catalysts. anr.fr

Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control for the synthesis of pharmaceutical intermediates. sci-hub.senih.govacs.orgacs.org The precise control over reaction parameters such as temperature, pressure, and mixing in microreactors can lead to higher yields, improved selectivity, and reduced waste generation. acs.orgresearchgate.net The application of flow chemistry to the synthesis of this compound and its derivatives could enable the safe handling of potentially hazardous reagents and intermediates, and facilitate a more streamlined and automated production process. sci-hub.senih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates and improve yields in the synthesis of various heterocyclic compounds, including isoquinolines. researchgate.net This technique offers a greener alternative to conventional heating methods by reducing reaction times and energy consumption. Future explorations could involve the development of microwave-assisted protocols for the rapid and efficient synthesis of a library of this compound analogs.

Exploration of Novel Reactivity Pathways for Enhanced Molecular Diversification

The presence of two distinct halogen atoms on the isoquinoline (B145761) ring of this compound offers a unique platform for exploring novel reactivity pathways to generate diverse molecular architectures. nih.govrsc.org

Site-Selective Cross-Coupling Reactions: A key challenge and opportunity lies in the selective functionalization of the C-Cl and C-F bonds. Due to the differential reactivity of these halogens, sequential and site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) can be envisioned. This would allow for the controlled introduction of various aryl, alkyl, and amino groups, leading to a vast array of novel derivatives. Research into developing new catalyst systems with high selectivity for either the chlorine or fluorine atom will be crucial.

C-H Functionalization: Direct C-H functionalization has become a cornerstone of modern organic synthesis, offering a more atom-economical approach to modifying molecular scaffolds. organic-chemistry.orgacs.org The application of transition-metal catalyzed C-H activation to the this compound core could enable the direct introduction of functional groups at positions that are otherwise difficult to access. organic-chemistry.orgacs.org This would bypass the need for pre-functionalized starting materials and shorten synthetic sequences.

Dearomatization Strategies: Temporary dearomatization of the isoquinoline ring can open up new avenues for functionalization. researchgate.net By transiently disrupting the aromaticity, it becomes possible to introduce substituents at specific positions before rearomatization restores the stable heterocyclic core. This strategy could be employed to access novel substitution patterns on the this compound framework.

Development of High-Throughput Screening Methods for Functional Exploration

The potential of this compound and its derivatives as bioactive molecules, particularly as kinase inhibitors, necessitates the development of efficient screening methods. nih.govwiley.com

Kinase-Focused Libraries: The isoquinoline scaffold is a well-established pharmacophore in many kinase inhibitors. nih.govnih.gov High-throughput screening (HTS) of libraries of this compound derivatives against a panel of kinases could rapidly identify potent and selective inhibitors for various therapeutic targets. nih.govnih.gov The development of generic and robust HTS assays, such as those based on scintillation proximity or fluorescence polarization, will be instrumental in this endeavor. capes.gov.br

Phenotypic Screening: In addition to target-based screening, phenotypic screening of this compound libraries in relevant cellular models of disease can uncover novel biological activities and mechanisms of action. This approach is particularly valuable for identifying compounds that modulate complex cellular pathways that are not well understood.

Advanced Computational Predictions for Rational Design and Discovery

Computational chemistry plays an increasingly vital role in modern drug discovery and materials science, offering powerful tools for predicting molecular properties and guiding experimental efforts.

Molecular Docking and Dynamics Simulations: For the rational design of bioactive molecules, molecular docking simulations can predict the binding modes of this compound derivatives to their biological targets, such as the active site of a kinase. Subsequent molecular dynamics simulations can then be used to assess the stability of the ligand-protein complex and to estimate binding free energies, thereby prioritizing compounds for synthesis and biological evaluation.

Integration into Emerging Interdisciplinary Research Fields

The unique properties of halogenated isoquinolines position them at the intersection of several rapidly evolving scientific disciplines.

Chemoproteomics: This field utilizes chemical probes to study protein function and drug-target interactions in a cellular context. nih.govnih.govrsc.orgcapes.gov.br Derivatives of this compound could be functionalized to create chemical probes for identifying novel protein targets or for profiling the selectivity of kinase inhibitors across the proteome. nih.govnih.govrsc.orgcapes.gov.br This approach can provide a deeper understanding of a compound's mechanism of action and potential off-target effects.

Photocatalysis in Biological Systems: The principles of photocatalysis are not limited to synthesis. Light-activated molecules can be used to control biological processes with high spatiotemporal precision. rsc.org Functionalized this compound derivatives could be designed as photo-caged compounds that release a bioactive molecule upon light irradiation, enabling the precise control of its activity in a biological system. rsc.org

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4-chloro-8-fluoroisoquinoline, and how do reaction conditions influence yield?